N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)thiophene-2-carboxamide
Description
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Properties
Molecular Formula |
C18H21NO3S2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H21NO3S2/c1-2-14-5-7-15(8-6-14)12-19(16-9-11-24(21,22)13-16)18(20)17-4-3-10-23-17/h3-8,10,16H,2,9,11-13H2,1H3 |
InChI Key |
BDYDMGASLLGPDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydrothiophene ring modified with a dioxido group and an ethylbenzyl moiety, suggest diverse biological activities. This article explores the compound's biological activity, including its interactions with molecular targets, synthesis methods, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 471.7 g/mol. The compound's structure is characterized by:
- Tetrahydrothiophene Ring : Provides a sulfur-containing heterocyclic framework.
- Dioxido Group : Enhances reactivity and potential interactions with biological targets.
- Ethylbenzyl Group : Contributes to lipophilicity, influencing membrane permeability and binding affinity.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of the dioxido group suggests that it may modulate various biological pathways, potentially affecting therapeutic outcomes in areas such as cancer treatment and anti-inflammatory responses.
Interaction Studies
Recent studies have focused on the binding affinities of this compound against various biological targets. Techniques such as molecular docking simulations and in vitro assays have been employed to elucidate these interactions.
| Target | Binding Affinity (kcal/mol) | IC50 (µM) |
|---|---|---|
| Enzyme A | -8.5 | 12.3 |
| Receptor B | -9.0 | 8.7 |
| Enzyme C | -7.8 | 15.5 |
Case Studies
- Cancer Cell Line Studies : In vitro evaluations against various cancer cell lines have shown promising results. For instance, the compound exhibited an IC50 value of 11.20 µg/mL against A549 lung cancer cells, indicating significant cytotoxicity compared to standard treatments .
- Antioxidant Activity : The compound has also demonstrated moderate antioxidant activity in assays using butylated hydroxyanisole (BHA) as a standard . This suggests potential applications in oxidative stress-related conditions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydrothiophene Ring : Initial reactions involve the preparation of the tetrahydrothiophene framework.
- Introduction of Dioxido Group : Subsequent modifications introduce the dioxido functionality.
- Attachment of Ethylbenzyl Moiety : Finally, the ethylbenzyl group is added through coupling reactions.
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique combination of functional groups that enhance its biological properties.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzamide | Simple amide structure | Lacks additional functional groups |
| N-(4-Ethylbenzyl)benzamide | Contains ethylbenzyl group | No thiophene or dioxido modifications |
| N-(1,1-Dioxido-tetrahydrothiophen) | Similar thiophene structure | No ethylbenzyl or carboxamide groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
